molecular formula C16H9Cl2N3 B1443614 6,7-Dichloro-2-(1H-indol-3-yl)-quinoxaline CAS No. 1314446-37-1

6,7-Dichloro-2-(1H-indol-3-yl)-quinoxaline

Cat. No. B1443614
M. Wt: 314.2 g/mol
InChI Key: HGBMOZJNNZKXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dichloro-2-(1H-indol-3-yl)-quinoxaline, commonly known as DCIQ, is a synthetic compound belonging to the quinoxaline family of heterocyclic compounds. It is a highly versatile compound with numerous applications in the fields of chemistry, biochemistry, and pharmacology. DCIQ has been studied extensively for its potential use in a variety of scientific research applications, including its use as a fluorescent probe for imaging and monitoring of cell physiology.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Approaches : A new methodology for synthesizing indolofuroquinoxaline derivatives has been developed, offering a greener and more scalable approach than previous methods (Nikumbh et al., 2016).
  • Structure-Activity Relationships : Research on 1,4-dihydro-quinoxaline-2,3-diones, including 6,7-dichloro derivatives, reveals insights into their binding affinity and functional antagonism related to NMDA receptors, with implications for neurological research (Fray et al., 2001).
  • Antifungal Potential : Synthesis of new 5,6-dihydro-indolo[1,2-a]quinoxaline derivatives demonstrates potential as novel antifungal agents, offering a new avenue for agricultural fungicide development (Xu & Fan, 2011).

Biological and Pharmacological Activities

  • Diverse Pharmacological Activities : Indoloquinoxaline fused with azetidinones shows potential for various pharmacological activities, including anti-inflammatory and antimicrobial properties (Padmini et al., 2015).
  • Biologically Important Synthesis : Research on (1H-indol-3-yl)quinoxalines offers routes to synthesize biologically significant compounds, indicating potential for medical applications (Kamila et al., 2011).
  • DNA and RNA Interaction : 6H-Indolo[2,3-b]quinoxaline compounds show potential for DNA and RNA interaction, useful for pharmaceutical applications and research into nucleic acids (Wamberg et al., 2006).

Potential Applications in Agriculture and Medicine

  • Pesticidal Activities : Quinoxaline derivatives, including 6H-indolo[2,3-b]quinoxalines, have shown promising results in herbicidal, fungicidal, and insecticidal activities, suggesting potential use in agricultural pest control (Liu et al., 2020).
  • Cytotoxic Activity and Cancer Research : Synthesized oxepine and azepine fused N-heterocyclic derivatives of 6,7-dichloro quinoxaline exhibit anti-proliferative properties against cancer cell lines, indicating potential for cancer treatment research (Kumar et al., 2017).

properties

IUPAC Name

6,7-dichloro-2-(1H-indol-3-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3/c17-11-5-14-15(6-12(11)18)21-16(8-20-14)10-7-19-13-4-2-1-3-9(10)13/h1-8,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBMOZJNNZKXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC(=C(C=C4N=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichloro-2-(1H-indol-3-yl)-quinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Kamila, H Ankati, ER Biehl - Arkivoc, 2011 - pdfs.semanticscholar.org
Condensation of 1, 2-phenylenediamine with a variety of indole based aldehydes, prepared from the corresponding acid chloride in presence of HSnBu3, furnishes (1H-indol-3-yl) …
Number of citations: 11 pdfs.semanticscholar.org

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